1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea
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Overview
Description
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea is a complex organic compound that features a benzimidazole core, a pyrimidine ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the reaction of appropriate aldehydes with guanidine derivatives.
Thioether Formation:
Final Assembly: The final step involves the coupling of the benzimidazole and pyrimidine derivatives with isothiocyanates to form the thiourea group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The benzimidazole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole or pyrimidine rings .
Scientific Research Applications
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity . The pyrimidine ring can interact with nucleic acids, affecting gene expression . The thiourea group can form hydrogen bonds with various biomolecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methylpropyl)thiourea
- 1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea
Uniqueness
1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea is unique due to its combination of a benzimidazole core, a pyrimidine ring, and a thiourea group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H28N6S2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C21H28N6S2/c1-6-27-18-8-7-16(25-20(28)22-11-13(2)3)10-17(18)26-19(27)12-29-21-23-14(4)9-15(5)24-21/h7-10,13H,6,11-12H2,1-5H3,(H2,22,25,28) |
InChI Key |
STYSNDKLGOKTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=S)NCC(C)C)N=C1CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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